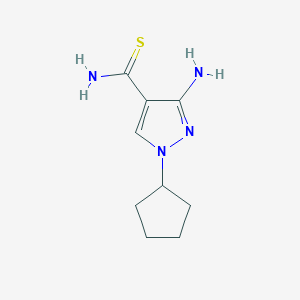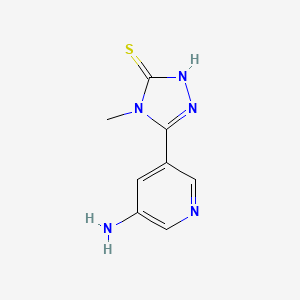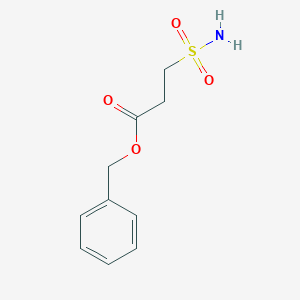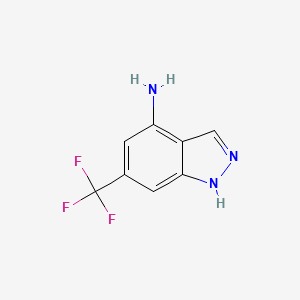![molecular formula C22H20N2O2 B1378555 3-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone CAS No. 1797376-58-9](/img/structure/B1378555.png)
3-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone
説明
“3-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone” is a compound with the CAS Number: 1797376-58-9 and a molecular weight of 344.41 . The compound is also known as 1-(2-(1H-indol-3-yl)ethyl)-3-benzyl-4-hydroxypyridin-2(1H)-one .
Synthesis Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Various classical and advanced synthesis methods for indoles have been reported . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .Molecular Structure Analysis
The aromatic heterocyclic scaffold of indole-containing small molecules, which resembles various protein structures, has received attention from organic and medicinal chemists . The indole molecule has seven positions to accommodate different substitutions .Chemical Reactions Analysis
Indole derivatives have been extensively explored as potential anti-tubercular agents or drugs . Some novel synthesized indole bearing compounds have also been reported to have potent cell wall inhibition activity .科学的研究の応用
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . Given the structural similarity, 3-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone could be explored for its potential as an antiviral agent, possibly offering a new avenue for the treatment of viral infections.
Anti-inflammatory and Analgesic Properties
Some indole derivatives have demonstrated anti-inflammatory and analgesic activities . Research into 3-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone could uncover similar properties, making it a candidate for the development of new anti-inflammatory and pain-relief medications.
Anticancer Applications
Indole structures are often found in compounds with anticancer activities. The indole nucleus’s ability to bind with high affinity to multiple receptors could make 3-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone a valuable scaffold for developing novel anticancer drugs .
Antioxidant Effects
The indole core is associated with antioxidant effects, which are crucial in combating oxidative stress-related diseases . Investigating the antioxidant capacity of 3-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone could lead to its application in preventing or treating conditions caused by oxidative damage.
Antimicrobial and Antitubercular Activity
Indole derivatives have been recognized for their antimicrobial and antitubercular effects . This suggests that 3-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone could be a promising compound for the development of new antibiotics or treatments for tuberculosis.
Antidiabetic Potential
Research has indicated that indole derivatives can exhibit antidiabetic properties . The exploration of 3-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone in this context could contribute to the discovery of new therapeutic options for diabetes management.
Antimalarial Effects
Indole compounds have shown potential in the treatment of malaria . Studying 3-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone for antimalarial activity could lead to the development of novel antimalarial drugs.
Enzyme Inhibition
Indole derivatives have been evaluated for their ability to inhibit various enzymes, such as aldose reductase, which is involved in diabetic complications . Investigating the enzyme inhibitory effects of 3-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone could open up new therapeutic avenues for treating chronic diseases.
作用機序
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes that contribute to their biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities, indicating that they can have a wide range of molecular and cellular effects .
将来の方向性
The rapid emergence of drug-resistant tuberculosis is a major challenge to be addressed . Identifying novel targets and drug candidates for tuberculosis is therefore crucial . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests a promising future direction for the development of novel compounds with anti-tubercular activity.
特性
IUPAC Name |
3-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c25-21-11-13-24(22(26)19(21)14-16-6-2-1-3-7-16)12-10-17-15-23-20-9-5-4-8-18(17)20/h1-9,11,13,15,23,25H,10,12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIKTLHJVMINDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CN(C2=O)CCC3=CNC4=CC=CC=C43)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-[2-(aminomethyl)-1H-imidazol-4-yl]benzonitrile dihydrochloride](/img/structure/B1378487.png)





